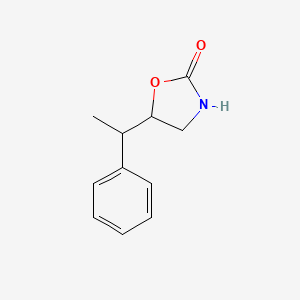

5-(1-Phenylethyl)oxazolidin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

5-(1-phenylethyl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C11H13NO2/c1-8(9-5-3-2-4-6-9)10-7-12-11(13)14-10/h2-6,8,10H,7H2,1H3,(H,12,13) |

InChI Key |

CFMCTTIKORFPRY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CNC(=O)O1)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational Perspectives on the Oxazolidinone Scaffold in Contemporary Organic Synthesis

Contextual Significance of Chiral Oxazolidinones in Asymmetric Synthesis

Chiral oxazolidinones are a cornerstone of modern asymmetric synthesis, primarily serving as chiral auxiliaries. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to direct the formation of a specific stereoisomer. sigmaaldrich.com The inherent chirality of the auxiliary provides a biased environment, forcing the reaction to proceed with a high degree of stereocontrol.

The utility of chiral oxazolidinones, often referred to as Evans auxiliaries, is extensive. They are employed to achieve highly diastereoselective transformations, including aldol (B89426) reactions, alkylation reactions, and Diels-Alder reactions. sigmaaldrich.com By acylating the nitrogen atom of the oxazolidinone, a chiral imide is formed. The substituents on the oxazolidinone ring, typically at the 4 and 5 positions, exert steric influence that directs the approach of incoming reagents to the enolate derived from the acyl group. sigmaaldrich.com This steric hindrance effectively controls the formation of new stereocenters on the acyl fragment. uni.lu

This strategy has proven successful in the total synthesis of various biologically active natural products. wikipedia.org The reliability and predictability of oxazolidinone-based methods make them a preferred choice, particularly in the early stages of drug development where the synthesis of enantiomerically pure compounds is crucial. wikipedia.org A significant advantage of these auxiliaries is that they can be removed under relatively mild conditions and often recovered, which enhances their commercial and practical appeal.

Historical Development and Evolution of Oxazolidinone-Based Methodologies

The parent compound, 2-oxazolidinone, was first reported in 1888 by German chemist Siegmund Gabriel. wikipedia.org However, the widespread application of chiral oxazolidinones in asymmetric synthesis began much later. The pivotal moment came in the early 1980s when David A. Evans and his research group introduced and popularized the use of N-acyloxazolidinones as highly effective chiral auxiliaries. sigmaaldrich.comuni.lu These are now widely known as "Evans auxiliaries." sigmaaldrich.comuni.lu

Evans' initial work, published in 1982, demonstrated the use of these auxiliaries for stereoselective alpha-alkylation reactions to produce α-substituted carboxylic acid derivatives with high enantiomeric purity. uni.lu This breakthrough provided a practical and reliable method for asymmetric bond formation. Following this seminal work, the scope of oxazolidinone-based methodologies expanded rapidly. Researchers began applying them to a wide array of other important carbon-carbon bond-forming reactions.

The preparation of these auxiliaries often starts from readily available and relatively inexpensive amino acids or amino alcohols, which contributes to their accessibility. sigmaaldrich.com Over the years, numerous methods have been developed for the cleavage of the auxiliary from the product, allowing for the isolation of the desired chiral molecule (such as an acid, alcohol, or aldehyde) and often enabling the recycling of the oxazolidinone auxiliary. uni.lu The consistent and high levels of stereoselectivity achieved with Evans auxiliaries have cemented their status as one of the most important and widely used tools in the field of asymmetric organic synthesis.

Overview of Key Structural Features and Stereogenic Centers in 5-(1-Phenylethyl)oxazolidin-2-one

For a molecule with this name, the core structure would be a five-membered 1,3-oxazolidin-2-one ring. The key feature is a "1-phenylethyl" group attached to the carbon atom at the 5-position of this ring. The nitrogen atom at the 3-position would be unsubstituted.

The structure would contain at least two stereogenic centers:

C5 of the oxazolidinone ring: The carbon atom to which the phenylethyl group is attached.

The benzylic carbon of the 1-phenylethyl group: The carbon atom of the ethyl chain that is directly attached to the phenyl group and to the C5 of the oxazolidinone ring.

Due to these two stereocenters, the compound can exist as a mixture of four possible stereoisomers (two pairs of enantiomers). The specific spatial arrangement (stereochemistry) of these centers would be crucial for its chemical and biological properties. Without experimental data, further details on its specific three-dimensional structure and physicochemical properties cannot be accurately provided.

Reaction Chemistry and Functionalization of the 5 1 Phenylethyl Oxazolidin 2 One Scaffold

Ring-Opening Reactions of Oxazolidinones and Subsequent Transformations

The oxazolidinone ring, a cyclic carbamate (B1207046), is susceptible to cleavage under various conditions, providing access to valuable chiral amino alcohols and their derivatives.

Nucleophilic Ring Opening with Organometallic Reagents (e.g., Grignard Reagents)

The reaction of N-alkyl-oxazolidin-2-ones with organometallic reagents like Grignard reagents can lead to the formation of tertiary carboxylic amides. orgsyn.org The organomagnesium species attacks the carbonyl group (C2) of the oxazolidinone ring, initiating a ring-opening process. orgsyn.org This reaction is versatile, accommodating various substituents on both the oxazolidinone ring and the Grignard reagent. orgsyn.org

For N-acyl-5-(1-phenylethyl)oxazolidin-2-ones, the reaction with Grignard reagents can be more complex. The exocyclic acyl group presents an additional electrophilic site. Typically, Grignard reagents add twice to esters to form tertiary alcohols. masterorganicchemistry.com In the case of N-acyl oxazolidinones, the initial attack of the Grignard reagent occurs at the exocyclic carbonyl group. This is followed by the elimination of the oxazolidinone anion, which acts as a leaving group, to form a ketone intermediate. A second equivalent of the Grignard reagent can then attack the ketone to yield a tertiary alcohol after workup. masterorganicchemistry.com The specific outcome can be influenced by the nature of the Grignard reagent and the reaction conditions. For instance, bulky Grignard reagents may favor single addition or reduction of the ketone intermediate. chem-station.com

Table 1: Nucleophilic Ring Opening of Oxazolidinones with Grignard Reagents

| Oxazolidinone Substrate | Grignard Reagent | Product Type | Reference |

|---|---|---|---|

| N-Alkyl-oxazolidin-2-one | Alkyl/Aryl-MgX | Tertiary Carboxylic Amide | orgsyn.org |

| N-Acyl-oxazolidin-2-one | Alkyl/Aryl-MgX | Tertiary Alcohol | masterorganicchemistry.com |

Reductive Ring Opening to Amino Alcohols

Reductive cleavage of the oxazolidinone ring provides a direct route to chiral 1,2-amino alcohols. A common and powerful reagent for this transformation is lithium aluminum hydride (LiAlH₄). sigmaaldrich.com LiAlH₄ is a strong reducing agent capable of reducing amides and esters to alcohols. sigmaaldrich.com In the context of oxazolidinones, which possess a carbamate functionality, LiAlH₄ can reduce the carbonyl group and effectuate ring opening to afford the corresponding amino alcohol. The reduction of N-substituted oxazolidin-2-ones with LiAlH₄ typically yields the corresponding N-substituted amino alcohols.

Another approach involves catalytic hydrogenation. For example, the hydrogenolysis of (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone over a palladium-on-carbon catalyst results in the cleavage of the C5-O1 bond to produce d-amphetamine. google.com This demonstrates that the benzylic C-O bond is susceptible to cleavage under these conditions, which could be applicable to the 5-(1-phenylethyl)oxazolidin-2-one scaffold, potentially leading to the corresponding amphetamine derivative.

The use of diisobutylaluminium hydride (DIBAL-H) offers a milder alternative for the reduction of esters to aldehydes. masterorganicchemistry.com Given the ester-like character of the N-acyl oxazolidinone, DIBAL-H could potentially reduce the exocyclic carbonyl to an aldehyde, which might be followed by ring opening under certain conditions. The outcome is highly dependent on the substrate and reaction conditions, particularly temperature. masterorganicchemistry.com

Table 2: Reductive Ring Opening of Oxazolidinones

| Oxazolidinone Substrate | Reagent | Product Type | Reference |

|---|---|---|---|

| General Oxazolidinone | LiAlH₄ | Amino Alcohol | sigmaaldrich.com |

| (4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone | H₂, Pd/C | Amphetamine Derivative | google.com |

| N-Acyl-oxazolidinone | DIBAL-H | Aldehyde (potential) | masterorganicchemistry.com |

Hydrolytic Cleavage and Rearrangements

The oxazolidinone ring exhibits variable stability towards hydrolysis depending on the pH and the nature of its substituents. Studies on oxazolidines derived from ephedrine (B3423809) show that they undergo facile hydrolysis in the pH range of 1-11. orgsyn.org The rate of hydrolysis is subject to general acid-base catalysis and is strongly pH-dependent, often showing maximum rates in the neutral to slightly basic range. orgsyn.org For oxazolidin-2-ones, the presence of electron-withdrawing groups on the substituents can influence the rate of hydrolysis. For instance, 2-phenyl substituted oxazolidines with nitro substituents hydrolyze more rapidly than unsubstituted or methoxy-substituted derivatives. nih.gov This suggests that the electronic nature of the phenylethyl group in this compound will influence its hydrolytic stability.

Functionalization of the Oxazolidinone Core and Substituents

Beyond ring-opening reactions, the this compound scaffold can be modified at several positions to generate a library of derivatives with diverse properties.

Derivatization at the Nitrogen Atom (N3)

The nitrogen atom of the oxazolidinone ring is a key site for functionalization, most commonly through acylation or alkylation.

N-Acylation: The N-H bond of an unsubstituted oxazolidinone can be readily acylated using various acylating agents such as acid chlorides or anhydrides in the presence of a base. A common procedure involves the deprotonation of the oxazolidinone with a strong base like n-butyllithium, followed by the addition of the acylating agent.

N-Alkylation: N-alkylation can be achieved by treating the oxazolidinone with an alkyl halide in the presence of a base. Sodium hydride (NaH) in a solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) is a commonly employed system for deprotonating the oxazolidinone, followed by reaction with the alkyl halide. nih.govacs.org The choice of base and solvent can be critical for achieving high yields and avoiding side reactions. For instance, the combination of NaH in THF has been shown to be effective for the N-1 selective alkylation of indazoles, a principle that can be extended to other N-H containing heterocycles. nih.gov

Table 3: N-Derivatization of Oxazolidinones

| Reaction | Reagents | Product Type | Reference |

|---|---|---|---|

| N-Acylation | n-BuLi, Acyl Halide/Anhydride (B1165640) | N-Acyl Oxazolidinone | N/A |

| N-Alkylation | NaH, Alkyl Halide | N-Alkyl Oxazolidinone | nih.govacs.org |

Chemical Modifications at the C5 Position of this compound

The C5 position and its phenylethyl substituent offer further opportunities for chemical modification.

Synthesis of 5-Functionalized Derivatives: One of the most effective ways to introduce diversity at the C5 position is during the synthesis of the oxazolidinone ring itself. For example, 5-functionalized oxazolidin-2-ones can be prepared from chiral aziridines bearing an electron-withdrawing group at the C2 position. bioorg.org This method allows for the introduction of various functional groups, such as esters, vinyl groups, and acyl groups, at the C5 position with retention of configuration. bioorg.org

Modification of the Phenylethyl Group: The phenyl ring of the 1-phenylethyl substituent is amenable to electrophilic aromatic substitution reactions. Depending on the directing effects of the alkyl group and the oxazolidinone ring, functional groups such as nitro, halogen, or acyl groups could potentially be introduced onto the aromatic ring. The conditions for such reactions would need to be carefully chosen to avoid undesired reactions with the oxazolidinone core.

Furthermore, the benzylic position of the phenylethyl group could potentially be a site for radical functionalization, although this would likely require specific and carefully controlled reaction conditions to achieve selectivity.

Reactions Involving the Phenyl Substituent of the 1-Phenylethyl Moiety

While the this compound auxiliary is typically employed to direct reactions on an N-acyl substituent, the phenyl ring of the 1-phenylethyl moiety is itself susceptible to chemical modification. These reactions primarily fall under the category of electrophilic aromatic substitution (EAS), a fundamental process for functionalizing aromatic rings. lecturio.comlibretexts.org

The general mechanism for electrophilic aromatic substitution proceeds via a two-step process. masterorganicchemistry.comyoutube.com First, the aromatic ring, acting as a nucleophile, attacks a strong electrophile (E+), leading to the formation of a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate. libretexts.orgmasterorganicchemistry.com This initial step is typically the slow, rate-determining step as it temporarily disrupts the ring's aromaticity. masterorganicchemistry.com In the second, faster step, a base removes a proton from the carbon atom bearing the new electrophile, restoring aromaticity and yielding the substituted product. masterorganicchemistry.comyoutube.com

The regiochemical outcome of the substitution is dictated by the existing substituents on the benzene (B151609) ring. The 1-phenylethyl group attached to the oxazolidinone at the C5 position is an alkyl substituent on the benzene ring. Alkyl groups are known to be activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions. uci.edu This directing effect is due to the stabilization of the cationic sigma complex through inductive effects and hyperconjugation, with the positive charge being favorably delocalized when the electrophile adds to the ortho or para positions.

Consequently, standard electrophilic aromatic substitution reactions are expected to yield a mixture of ortho- and para-substituted products on the phenyl ring of the this compound scaffold.

Key Electrophilic Aromatic Substitution Reactions:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) generates the highly electrophilic nitronium ion (NO₂⁺). Reaction with the this compound scaffold would be expected to produce 5-(1-(4-nitrophenyl)ethyl)oxazolidin-2-one and 5-(1-(2-nitrophenyl)ethyl)oxazolidin-2-one. lecturio.com

Halogenation: The introduction of a halogen (e.g., Br or Cl) is typically achieved using the diatomic halogen in the presence of a Lewis acid catalyst, such as FeBr₃ or FeCl₃. uci.edu This generates a more potent electrophile that can be attacked by the aromatic ring, leading to the corresponding ortho- and para-halogenated derivatives.

Friedel-Crafts Acylation & Alkylation: These reactions introduce acyl (R-C=O) or alkyl (R) groups onto the aromatic ring, respectively. While these are classic EAS reactions, their application to this specific substrate might be complicated by potential side reactions involving the oxazolidinone ring itself under the strong Lewis acid conditions required. lecturio.comuci.edu

The table below summarizes the expected major products from the functionalization of the phenyl ring via electrophilic aromatic substitution.

| Reaction | Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | 5-(1-(4-nitrophenyl)ethyl)oxazolidin-2-one, 5-(1-(2-nitrophenyl)ethyl)oxazolidin-2-one |

| Bromination | Br₂, FeBr₃ | 5-(1-(4-bromophenyl)ethyl)oxazolidin-2-one, 5-(1-(2-bromophenyl)ethyl)oxazolidin-2-one |

| Chlorination | Cl₂, FeCl₃ | 5-(1-(4-chlorophenyl)ethyl)oxazolidin-2-one, 5-(1-(2-chlorophenyl)ethyl)oxazolidin-2-one |

Mechanistic Investigations and Elucidation of Reaction Pathways

Detailed Mechanistic Proposals for Oxazolidinone Formation

The synthesis of 5-substituted oxazolidin-2-ones can be achieved through various precursors, with each route possessing a distinct mechanistic pathway.

From Chiral Aziridines: A prominent method involves the reaction of N-substituted chiral aziridines with reagents like methyl chloroformate. bioorg.org A plausible mechanism for this transformation begins with the nucleophilic attack of the aziridine (B145994) nitrogen on the chloroformate. bioorg.org This initiates a regioselective ring-opening of the aziridine, driven by the formation of a more stable aziridinium (B1262131) ion intermediate. bioorg.org The reaction proceeds through two main steps, starting with the formation of an N-chlorocarboxylate intermediate, which has been isolated and characterized. bioorg.org Subsequent intramolecular cyclization, where the oxygen anion attacks the newly formed carbonyl carbon, yields the final 5-substituted oxazolidin-2-one with retention of configuration at the C-2 position of the original aziridine. bioorg.org This stereospecificity is a key advantage, allowing the chirality of the starting aziridine to directly control the absolute configuration at the C-5 position of the oxazolidinone product. bioorg.org

From Epoxides and Isocyanates: Another common pathway involves the cycloaddition of epoxides with isocyanates, such as chlorosulfonyl isocyanate (CSI). nih.gov Mechanistic proposals for this reaction have evolved. Early postulates suggested the formation of a zwitterionic intermediate that undergoes C-O bond cleavage to form a transient carbonium ion, which is then attacked by the nucleophilic part of the zwitterion. nih.gov An alternative proposal involves a 1,5-dipolar intermediate. nih.gov More recent computational studies, however, provide evidence for an asynchronous concerted pathway, avoiding discrete charged intermediates. nih.gov

Via Asymmetric Aldol (B89426)/Curtius Rearrangement: A sophisticated strategy combines an asymmetric aldol reaction with a Curtius rearrangement for the diastereoselective synthesis of 4,5-disubstituted oxazolidin-2-ones. nih.govnih.gov The proposed mechanism starts with the conversion of a β-hydroxy carbonyl compound into an acyl azide (B81097) intermediate. nih.gov This intermediate then undergoes a Curtius rearrangement to form an isocyanate, which is not isolated. An immediate intramolecular cyclization, involving the attack of the hydroxyl group onto the isocyanate carbon, occurs in situ to furnish the oxazolidin-2-one ring. nih.gov

General Multicomponent Synthesis: For aliphatic oxazolidinones, a proposed mechanism for a multicomponent synthesis starts with a nucleophilic substitution to create a secondary amine intermediate. researchgate.net From this point, the reaction can proceed via two routes:

Route A: Formation of a carbamate (B1207046) intermediate, followed by cyclization. researchgate.net

Route B: Formation of a carbonate intermediate, which then undergoes the final cyclization step. researchgate.net

Identification and Characterization of Key Intermediates

The direct detection and characterization of transient species provide compelling evidence for proposed reaction mechanisms.

In the synthesis from chiral aziridines and methyl chloroformate, researchers were able to isolate the key N-chlorocarboxylate intermediate as an oil. bioorg.org Its structure was subsequently confirmed using High-Resolution Mass Spectrometry (HRMS) and other characterization data, lending strong support to the proposed two-step ring-opening and cyclization mechanism. bioorg.org The initial step is also understood to involve the formation of an aziridinium ion intermediate, which predisposes the aziridine ring to nucleophilic attack. bioorg.org

The tandem asymmetric aldol/Curtius rearrangement strategy proceeds through a proposed acyl azide intermediate (II) from the starting material (I). nih.gov This acyl azide is generated by treatment with an azide transfer reagent and is the direct precursor to the isocyanate that cyclizes to form the oxazolidin-2-one ring. nih.gov

In mechanisms involving epoxides and chlorosulfonyl isocyanate (CSI), early proposals postulated the existence of a zwitterionic intermediate. nih.gov While modern computational studies suggest a concerted pathway may be favored, these proposed intermediates are crucial in understanding the historical development of the reaction mechanism and potential alternative pathways under different conditions. nih.gov

Kinetic Studies and Reaction Rate Determination

While detailed kinetic rate constants for the formation of 5-(1-phenylethyl)oxazolidin-2-one are not widely published, several factors influencing the reaction rate have been documented.

Reaction times provide a qualitative measure of kinetics. For example, the synthesis of oxazolidinones from chiral aziridines and methyl chloroformate in refluxing acetonitrile (B52724) is reported to take 7 hours. bioorg.org In contrast, using a higher boiling solvent like toluene (B28343) can reduce the reaction time to 2 hours, indicating a significant temperature dependence on the reaction rate. bioorg.org One-pot syntheses using [Et3NH][HSO4] as a catalyst are noted for having shorter reaction times compared to traditional methods. rsc.org

Kinetic resolution is an important application of stereoselective reactions. In the multi-component synthesis of 1,3-oxazolidine derivatives from epoxides, a kinetic resolution process was confirmed. mdpi.com This implies that the enantiomers of the racemic epoxide react at different rates, leading to an enantioenriched product and leaving behind the unreacted, less reactive enantiomer of the starting material. mdpi.com The efficiency of this resolution is a direct consequence of the differing energy barriers for the reaction of each enantiomer.

The progress of these reactions is often monitored carefully to understand the pathway. For instance, in the aziridine-based synthesis, the reaction was monitored and found to proceed through two distinct steps, which led to the successful isolation of the intermediate. bioorg.org

Solvent Effects and Catalysis in Oxazolidinone Chemistry

The choice of solvent and the use of catalysts have profound effects on the yield, selectivity, and rate of oxazolidinone formation.

Solvent Effects: The polarity and coordinating ability of the solvent can stabilize or destabilize reactants, intermediates, and transition states, thereby altering the course of the reaction.

In the synthesis of oxazolidinones and cyclic carbonates from epoxides and CSI, a solvent screen was performed. The best conversions were achieved in dichloromethane (B109758) (DCM), while no reaction was observed in diethyl ether. nih.gov Solvents such as acetone, THF, and acetonitrile gave the desired products, but in lower yields than DCM. nih.gov This suggests that a solvent of moderate polarity that can dissolve the reactants effectively without strongly coordinating to them is optimal for this transformation.

Similarly, in the synthesis from chiral aziridines, reactions were successful in both acetonitrile and toluene, with toluene leading to significantly faster reaction times, likely due to its higher reflux temperature. bioorg.org In another study, reactions employing NaN3 as the azide source were found to be ineffective in all tested solvents, including DMF, MeCN, and acetone, highlighting the critical interplay between the reagents and the solvent system. nih.gov

Catalysis: Catalysts are often employed to increase reaction rates and control selectivity. While some oxazolidinone syntheses proceed without a catalyst, others benefit greatly from their use. nih.govresearchgate.net

Ionic liquids, such as triethylammonium (B8662869) hydrogen sulfate (B86663) ([Et3NH][HSO4]), have emerged as green and efficient catalysts. rsc.org In a one-pot, three-component synthesis of oxazolidine (B1195125) derivatives, [Et3NH][HSO4] acts as both the catalyst and the reaction medium, eliminating the need for volatile organic solvents. rsc.org The ionic liquid is recyclable for up to five cycles without significant loss of activity. rsc.org Optimization studies found that 20 mol% of the ionic liquid catalyst under solvent-free conditions at 120 °C provided the best results. rsc.org

Metal-based catalysts are also utilized. For instance, ytterbium(III) triflate has been used to catalyze the [3+2] cycloaddition of N-arylimines and epoxides to form oxazolidines. dntb.gov.ua

The following table summarizes the effect of different solvents on a representative oxazolidinone synthesis:

Table 1: Effect of Solvent on the Synthesis of Oxazolidinone 9b and Cyclic Carbonate 8b nih.gov

| Entry | Solvent | Conversion (%) |

|---|---|---|

| 1 | Acetone | 15 |

| 2 | THF | 10 |

| 3 | Acetonitrile | 25 |

| 4 | Dichloromethane | 80 |

| 5 | Toluene | 20 |

| 6 | Diethyl ether | No Reaction |

Data from the reaction of 8-oxabicyclo[5.1.0]octane with chlorosulfonyl isocyanate (CSI).

Theoretical and Computational Studies of 5 1 Phenylethyl Oxazolidin 2 One and Its Reactivity

Quantum Chemical Calculations (e.g., DFT) for Conformational Analysis and Stability

Quantum chemical calculations, most notably Density Functional Theory (DFT), are powerful tools for analyzing the conformational landscape of chiral oxazolidinones. iau.ir For 5-(1-Phenylethyl)oxazolidin-2-one, these calculations help in identifying the most stable arrangements of its constituent parts: the oxazolidinone ring and the phenylethyl substituent.

Computational studies on related chiral oxazolidinones have shown that the orientation of the substituent on the stereogenic center is crucial. researchgate.net The phenylethyl group can rotate around the C-C bond connecting it to the oxazolidinone ring. DFT calculations can map the potential energy surface of this rotation, revealing the most energetically favorable rotamers. These preferred conformations are a result of minimizing steric hindrance between the phenyl group and the oxazolidinone ring.

The stability of different conformers is typically evaluated based on their calculated relative energies. The conformer with the lowest energy is considered the most stable and is expected to be the most populated at equilibrium.

Table 1: Calculated Relative Energies of this compound Conformers This table is illustrative and based on general principles of conformational analysis of similar compounds, as specific data for this exact molecule is not readily available in the searched literature.

| Conformer | Dihedral Angle (O-C5-C-Ph) | Relative Energy (kcal/mol) |

|---|---|---|

| A | ~60° | 0.00 |

| B | ~180° | 1.5 - 2.5 |

Molecular Modeling of Stereoselectivity and Diastereomeric Ratios

While this compound is itself a single diastereomer, its primary utility lies in its role as a chiral auxiliary, where it induces stereoselectivity in reactions of an attached acyl group. Molecular modeling is instrumental in explaining and predicting the high diastereoselectivities observed in such reactions, for instance, in alkylations of N-acyl derivatives. rsc.orgwilliams.eduresearchgate.net

The predictive power of molecular modeling stems from the analysis of transition state energies. For an alkylation reaction, the N-acylated derivative of this compound is first converted to an enolate. The stereochemical outcome of the alkylation is then determined by the facial selectivity of the electrophilic attack on this enolate.

Computational models, often employing DFT, can calculate the energies of the different possible transition states leading to the various diastereomeric products. researchgate.net The model for the observed stereoselectivity in alkylations of Evans oxazolidinones involves the formation of a rigid chelated (Z)-enolate. williams.edu The bulky substituent at the C5 position (the phenylethyl group) effectively shields one face of the enolate. Consequently, the electrophile preferentially attacks from the less hindered face, leading to the formation of one diastereomer in significant excess. wikipedia.orgwilliams.edu

The calculated energy difference between the diastereomeric transition states can be used to predict the diastereomeric ratio (d.r.) of the products, often with remarkable accuracy.

Table 2: Predicted Diastereomeric Ratios from Transition State Modeling This table illustrates the general principle of how transition state energies relate to diastereomeric ratios in reactions involving Evans-type auxiliaries.

| Transition State | Relative Energy (ΔΔG‡) (kcal/mol) | Predicted Diastereomeric Ratio |

|---|---|---|

| TS-1 (leading to major diastereomer) | 0.0 | >95:5 |

Electronic Structure Analysis and Reactivity Prediction of the Oxazolidinone Scaffold

The electronic structure of the oxazolidinone scaffold is key to its reactivity and function as a chiral auxiliary. rsc.orgnih.govebi.ac.uk Analysis of the electronic distribution and molecular orbitals can provide insights into the reactivity of different sites within the molecule. Methods like Natural Bond Orbital (NBO) analysis are often employed for this purpose. iau.ir

The oxazolidinone ring contains several key functional groups: a carbamate (B1207046), an ether linkage, and a lactam-like structure. The carbonyl group of the oxazolidinone is a primary site of electronic interest. It is polarized, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. However, in the context of its use as a chiral auxiliary, it is the exocyclic N-acyl group that is the center of the reaction.

The electronic properties of the oxazolidinone scaffold also contribute to the rigidity of the transition states that lead to high stereoselectivity. The dipole moment of the oxazolidinone ring influences the preferred orientation of the enolate and the incoming electrophile to minimize dipole-dipole repulsions. uwindsor.ca

Investigation of Intermolecular Interactions and Aggregation Behavior in Solution and Solid State

The behavior of this compound in condensed phases is governed by intermolecular interactions. In the solid state, these interactions dictate the crystal packing, while in solution, they can lead to aggregation. researchgate.netnih.gov

In the solid state, the crystal structure of chiral oxazolidinones is often stabilized by a network of weak intermolecular interactions, such as C-H···O hydrogen bonds. mdpi.com The phenyl group of the phenylethyl substituent can also participate in π-π stacking interactions, further stabilizing the crystal lattice. mdpi.com X-ray crystallography is the definitive experimental technique for determining the solid-state structure, while computational methods can be used to analyze and quantify the energies of these interactions.

In solution, particularly in non-polar solvents, oxazolidinone-derived enolates are known to form aggregates, such as dimers and tetramers. researchgate.net The nature and extent of this aggregation can be influenced by the solvent, the counterion (in the case of enolates), and the specific structure of the oxazolidinone auxiliary. Spectroscopic techniques like NMR, in conjunction with computational modeling, are used to study this aggregation behavior. Understanding these solution-state structures is crucial, as the reactive species may be a monomer or a specific aggregate, which can impact both reactivity and selectivity. nih.govwpmucdn.com The study of these phenomena often involves related thiazolidine (B150603) derivatives as well, which can provide insights into supramolecular aggregation behavior. researchgate.net

Advanced Analytical Methodologies for Structural and Stereochemical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation and Configurational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 5-(1-phenylethyl)oxazolidin-2-one. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the compound's connectivity. chemicalbook.comchemicalbook.comwilliams.edunih.gov

In ¹H NMR, the chemical shifts and coupling constants of the protons on the oxazolidinone ring and the phenylethyl side chain are particularly informative. For instance, the vicinal coupling constants (³J) between the protons at C4 and C5 of the oxazolidinone ring can help in assigning the relative stereochemistry (syn or anti). researchgate.net Furthermore, the Nuclear Overhauser Effect (NOE) can be used to establish through-space proximities between protons, providing additional proof of the substituents' positions on the oxazolidinone ring. researchgate.net

The orientation of the phenethyl group attached to the nitrogen atom can be deduced from both proton and carbon chemical shifts. For example, in some configurations, the H-6 proton of the phenethyl group is observed to be syn and in close proximity to the carbonyl oxygen at C-4. This orientation influences the chemical shifts due to ring current effects, which can be correlated with the true configuration of the stereogenic centers.

Table 1: Representative ¹H NMR Data for Oxazolidinone Derivatives

| Compound | Proton | Chemical Shift (ppm) | Coupling Constant (Hz) |

| (R)-(-)-4-Phenyl-2-oxazolidinone | H-8 | - | - |

| (S)-(+)-4-Phenyl-2-oxazolidinone | H-8 | - | - |

| 2-Oxazolidone | H-A | 6.73 | - |

| H-B | 4.452 | - | |

| H-C | 3.650 | - | |

| 4-ethoxymethylene-2-phenyl-2-oxazolin-5-one | H-A | 8.055 | - |

| H-B | 7.53 | - | |

| H-C | 7.45 | - | |

| H-D | 7.344 | - | |

| H-E | 4.436 | J(E,F)=7.2 | |

| H-F | 1.485 | J(E,F)=7.2 |

X-ray Crystallography for Determination of Absolute and Relative Configurations

X-ray crystallography stands as the most definitive method for determining the absolute and relative configurations of chiral molecules like this compound, provided that a suitable single crystal can be obtained. thieme-connect.deresearchgate.neted.ac.uk This technique allows for the direct visualization of the three-dimensional arrangement of atoms in the crystal lattice, leaving no ambiguity about the stereochemistry.

The determination of the absolute configuration is made possible by the phenomenon of anomalous dispersion, which causes small but measurable differences in the intensities of Bijvoet pairs of reflections. researchgate.netresearchgate.net The Flack parameter, derived from the X-ray diffraction data, is a critical value used to confidently assign the absolute structure. researchgate.netnih.gov For organic compounds containing only light atoms (C, H, N, O), the anomalous scattering effect is weak, but modern techniques and careful data analysis can still lead to a reliable assignment. researchgate.netnih.gov In some cases, the presence of a heavier atom, such as in a salt or derivative, can enhance the anomalous scattering and facilitate the determination of the absolute configuration. researchgate.net

For example, the crystal structure of a related compound, (4R,5S)-4-methyl-3-methylsulfinyl-5-phenyl-1,3-oxazolidin-2-one, was determined, and the absolute structure was confirmed by refining the Flack and Hooft parameters. ufrgs.brnih.gov The analysis revealed the phenyl group's dihedral angle with the oxazolidinone ring and the ring's envelope conformation. ufrgs.brnih.gov

Table 2: Crystallographic Data for a Related Oxazolidinone Derivative

| Parameter | Value |

| Compound | (4R,5S)-4-methyl-3-methylsulfinyl-5-phenyl-1,3-oxazolidin-2-one |

| Formula | C₁₁H₁₃NO₃S |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.1605 (4) |

| b (Å) | 11.8490 (8) |

| c (Å) | 15.3861 (11) |

| V (ų) | 1123.12 (13) |

| Z | 4 |

Data from the crystallographic study of a related oxazolidinone. nih.gov

Mass Spectrometry (HRMS) for Compound Identification and Mechanistic Insights

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the identification of this compound and for gaining insights into reaction mechanisms. nih.gov HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental composition of the molecule. bioorg.org This is crucial for confirming the identity of the synthesized compound.

In addition to molecular weight determination, the fragmentation pattern observed in the mass spectrum can provide structural information. For instance, the fragmentation of related oxazolidinone derivatives has been studied to understand their behavior under mass spectrometric conditions. nih.gov Mechanistic studies of reactions involving this compound can also be aided by mass spectrometry, for example, by identifying intermediates or byproducts.

Table 3: HRMS Data for a Related Oxazolidinone Derivative

| Compound | Formula | Calculated [M+1]⁺ | Found [M+1]⁺ |

| C₁₈H₂₅NO₅ | C₁₈H₂₅NO₅ | 336.1733 | 336.1793 |

HRMS data for a different oxazolidinone derivative, illustrating the accuracy of the technique. nih.gov

Chiral Chromatography (HPLC, GC) for Enantiomeric and Diastereomeric Purity Assessment

Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is essential for assessing the enantiomeric and diastereomeric purity of this compound. semmelweis.hunih.gov These techniques are capable of separating stereoisomers, allowing for the quantification of each enantiomer and diastereomer in a mixture.

Chiral HPLC: This is a widely used method for the separation of enantiomers. semmelweis.hugoogle.com It can be performed directly, using a chiral stationary phase (CSP), or indirectly, by derivatizing the enantiomers with a chiral reagent to form diastereomers that can be separated on a standard achiral column. nih.govmdpi.com For oxazolidinone analogues, polysaccharide-based CSPs have been shown to be effective. semmelweis.hu The choice of mobile phase, such as polar organic solvents, can significantly influence the separation. semmelweis.huresearchgate.net

Chiral GC: Gas chromatography can also be used for the enantiomeric analysis of related compounds, often after derivatization to increase volatility and improve separation. nih.govsigmaaldrich.comoup.com For example, the enantiomers of phenethylamine (B48288) derivatives can be separated by GC after derivatization with a chiral reagent like S-(-)-N-(fluoroacyl)-prolyl chloride. nih.gov

The resolution (Rs) and separation factor (α) are key parameters used to evaluate the effectiveness of a chiral separation method. semmelweis.hu

Table 4: Chiral Chromatography Methods for Related Compounds

| Technique | Compound Type | Method | Key Findings |

| Chiral HPLC | Oxazolidinone analogues | Polysaccharide CSPs with polar organic mobile phases | Amylose-based columns with acetonitrile (B52724) provided high enantioselectivity. semmelweis.hu |

| Chiral GC | Phenethylamine derivatives | Pre-column derivatization with S-(-)-N-(fluoroacyl)-prolyl chloride | Improved stereoselectivity and sensitivity. nih.gov |

| Chiral HPLC | Fluoroquinolone enantiomers | Pre-derivatization to diastereomers followed by RP-HPLC | Achieved good resolution (>4) and tailing factor (<1.5). nih.gov |

Optical Activity Measurements for Stereochemical Confirmation

Optical activity measurements, specifically the determination of the specific rotation [α], provide a fundamental confirmation of the stereochemistry of a chiral compound like this compound. nih.gov Enantiomers rotate the plane of polarized light to an equal but opposite extent. Therefore, measuring the specific rotation of a sample can confirm its enantiomeric identity and provide an indication of its enantiomeric purity.

The specific rotation is a characteristic physical property of a chiral molecule under defined conditions of concentration, solvent, temperature, and wavelength (typically the sodium D-line, 589 nm). For instance, the enantiomers of 4-methyl-5-phenyl-2-oxazolidinone exhibit opposite signs of specific rotation. While not as structurally informative as NMR or X-ray crystallography, optical activity is a rapid and straightforward method for routine stereochemical verification. nih.gov

Table 5: Specific Rotation Data for Related Chiral Oxazolidinones

| Compound | Specific Rotation [α]D | Conditions |

| (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone | -25° | c = 1, CHCl₃ |

| (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone | +25° | c = 1, CHCl₃ |

| (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone | +168° | c = 2 in chloroform (B151607) (18°C) |

| L-valine ethyl ester hydrochloride derived oxazolidinone | -15.3° | c 7.0, CHCl₃ (25°C) |

Data for related oxazolidinone compounds. nih.govsigmaaldrich.com

Development of Derivatives and Analogues of 5 1 Phenylethyl Oxazolidin 2 One

Synthesis of C5-Substituted Oxazolidinones with Varied Phenylethyl Motifs

The synthesis of C5-substituted oxazolidinones is a key area of research, as the substituent at this position, in concert with the phenylethyl group, plays a crucial role in directing stereoselective transformations. While the parent structure is derived from phenylethanolamine, creating variations often involves more complex multi-step syntheses or modifications of existing oxazolidinone rings.

Strategies for synthesizing C5-substituted oxazolidinones often focus on generating 4,5-disubstituted patterns, which are valuable structural motifs. nih.gov One approach involves a cascade reaction sequence, such as a Baeyer–Villiger oxidation of an α,β-unsaturated γ-lactam, followed by epoxidation and a concerted rearrangement to yield highly substituted 2-oxazolidinones. nih.gov This method provides a diastereospecific route to vicinally substituted products. nih.gov

Another significant area of development is the modification of the C5 side chain for applications beyond chiral auxiliaries, particularly in medicinal chemistry for creating antibacterial agents. nih.govnih.gov While the (S)-acetamidomethyl group is a common feature in many potent oxazolidinone antibiotics, research has identified alternatives like a C5-triazole substitution as a new structural motif for strong antibacterial activity. nih.govresearchgate.net These syntheses demonstrate that modifications at the C5 position can profoundly influence the molecule's biological properties. nih.gov

The following table summarizes examples of synthetic strategies for C5-substituted oxazolidinones:

| C5-Substituent Type | Synthetic Strategy | Key Findings | Reference |

| Varied Alkyl/Aryl Groups | Oxidative rearrangement of α,β-unsaturated γ-lactams | Diastereospecific synthesis of vicinally substituted oxazolidinones. An ester group at C4 was found to be crucial for the reaction. | nih.gov |

| Triazole Moiety | Multi-step synthesis from starting oxazolidinone | Identified C5-triazole substitution as a potent alternative to the traditional acetamidomethyl group for antibacterial activity. | nih.govresearchgate.net |

| Thiourea Group | Conversion of 5-acetylaminomethyl moiety | Replacement of the carbonyl oxygen with a thiocarbonyl sulfur in the side chain enhanced in vitro antibacterial activity significantly. | nih.gov |

| Elongated Methylene (B1212753) Chain | Modification of 5-acetylaminomethyl moiety | Elongation of the methylene chain at the C5 position was found to decrease antibacterial activity. | nih.gov |

Exploration of N-Substituted Oxazolidinones and Comparative Reactivity Studies

The nitrogen atom of the oxazolidinone ring is a critical handle for its application as a chiral auxiliary. The temporary attachment of an acyl group to this nitrogen activates the molecule for a wide range of stereoselective reactions. This N-acylation is typically the first step in employing the auxiliary. williams.edu

A common method for N-acylation involves deprotonating the oxazolidinone with a strong base like n-butyllithium at low temperatures, followed by the addition of an acid chloride. williams.edu Milder conditions using reagents like 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst with an acid anhydride (B1165640) have also been developed. williams.edu Once the N-acyl group is in place, the α-protons of the acyl group become acidic and can be selectively removed by a suitable base, such as sodium bis(trimethylsilyl)amide, to form a rigid Z-enolate. williams.edu

The reactivity of these N-acyl derivatives is central to their function. The chiral environment created by the C5-phenylethyl substituent directs the subsequent reaction of the enolate. In alkylation reactions, for example, the bulky phenylethyl group effectively shields one face of the enolate, forcing the electrophile (e.g., an alkyl halide) to approach from the less sterically hindered face. williams.eduwikipedia.org This steric control leads to a highly diastereoselective transformation, yielding a product with a new, predictable stereocenter. williams.edu

Comparative studies highlight the importance of the N-acyl group. Without it, the α-protons of a potential C5-substituent are not readily deprotonated, and the system lacks the rigid, chelated structure necessary for high stereocontrol. The N-acyl group, therefore, serves a dual purpose: it provides the protons to be abstracted for enolate formation and it orients the substrate for a highly controlled reaction. The choice of the N-acyl group can also influence the outcome of reactions, although the primary stereodirecting element remains the C5 substituent.

Structure-Reactivity Relationships within the 1-Phenylethyl-Oxazolidinone Class

The remarkable effectiveness of 5-(1-phenylethyl)oxazolidinone and its derivatives as chiral auxiliaries stems from a well-defined structure-reactivity relationship. wikipedia.org The stereochemical outcome of reactions is primarily governed by the steric influence of the substituent at the C5 position.

The core principle relies on creating a sterically biased environment around the reactive center. After N-acylation, deprotonation leads to the formation of a rigid Z-enolate chelated to the lithium or sodium cation. williams.edu In this conformation, the 1-phenylethyl group at C5 projects outwards, effectively blocking one of the two faces of the planar enolate.

Key Structural Features Influencing Reactivity:

C5-Substituent: The bulky phenylethyl group is the primary stereodirecting element. It creates a "steric wall" that prevents reagents from approaching the enolate from the top face (re-face). Consequently, electrophiles preferentially attack from the bottom, less-hindered face (si-face). williams.edu

N-Acyl Group: The formation of a Z-enolate from the N-acyl group ensures a predictable and rigid conformation upon metal chelation. This rigidity is essential for the effective transmission of chiral information from the C5-substituent to the reacting center.

Chelating Metal: The choice of base (e.g., LDA, NaHMDS) determines the metal cation that forms a chelate with the enolate and the oxazolidinone carbonyl. This chelation locks the conformation, enhancing the facial bias created by the C5-substituent.

This relationship is highly predictable and has been successfully applied to a variety of asymmetric reactions, including alkylations, aldol (B89426) additions, and Michael additions. williams.edursc.orgsigmaaldrich.com The diastereoselectivity of these reactions is often very high, allowing for the synthesis of enantiomerically enriched products after the auxiliary is cleaved. williams.edu

Design and Synthesis of Conformationally Constrained Oxazolidinone Analogues

To further enhance the stereoselectivity of reactions, researchers have designed and synthesized conformationally constrained analogues of oxazolidinones. The rationale behind this approach is that by reducing the number of possible conformations the molecule can adopt, the transition state of the reaction becomes more defined, leading to even higher levels of stereochemical control. nih.gov

Conformational rigidity is often achieved by incorporating the oxazolidinone ring into a larger, bicyclic, or bridged structure. This effectively "locks" the orientation of the stereodirecting group relative to the reactive site. For example, the synthesis of phosphino-oxazoline ligands with a rigidified backbone has been reported. These ligands, when complexed with iridium, act as highly enantioselective catalysts for asymmetric hydrogenation reactions, demonstrating the power of conformational constraint. nih.gov

The conformation of the phenylethyl group itself is a key factor in determining the stereochemical outcome of reactions. researchgate.net By creating analogues where the rotation of this group is restricted, the facial shielding of the N-acyl enolate can be made more effective and predictable. These design strategies push the boundaries of stereocontrol, aiming for near-perfect selectivity in asymmetric synthesis.

Examples of Strategies for Conformational Constraint:

| Strategy | Description | Intended Outcome | Reference |

| Bicyclic Systems | Incorporating the oxazolidinone into a fused ring system. | Reduces rotational freedom and locks the C5-substituent in a fixed orientation. | nih.gov |

| Bridged Analogues | Creating a chemical bridge between different parts of the molecule. | Severely restricts conformational flexibility, leading to a more defined reactive pocket. | N/A |

| Steric Buttressing | Introducing other bulky groups that limit the rotation of the key phenylethyl director. | Enhances the pre-existing facial bias by preventing non-productive conformations. | N/A |

These advanced analogues, while often more challenging to synthesize, represent the cutting edge of chiral auxiliary design, offering the potential for unparalleled efficiency and selectivity in the construction of complex chiral molecules.

Future Research Directions and Unexplored Avenues in 5 1 Phenylethyl Oxazolidin 2 One Chemistry

Development of Novel and More Efficient Synthetic Methodologies

While classical methods for the synthesis of 5-(1-Phenylethyl)oxazolidin-2-one from (1-phenylethyl)amine or corresponding amino alcohols are well-established, future research will likely focus on more efficient, catalytic, and environmentally benign approaches.

One promising avenue is the development of catalytic asymmetric methods that bypass the need for stoichiometric chiral starting materials. For instance, the organocatalytic asymmetric synthesis of oxazolidinone rings, as demonstrated for other analogues, presents a significant opportunity. sfu.casigmaaldrich.com Such methods could involve the asymmetric cyclization of achiral precursors, potentially offering a more streamlined and atom-economical route to this compound and its derivatives.

Another area of interest is the exploration of biocatalytic approaches . Enzymes, with their inherent stereoselectivity, could be employed for the synthesis of enantiomerically pure precursors to the oxazolidinone core. researchgate.net The use of enzymes like lipases, amine dehydrogenases, or transaminases for the kinetic resolution of racemic amines or the asymmetric synthesis of chiral amino alcohols could provide a green and highly efficient alternative to traditional chemical methods. researchgate.net

Furthermore, the development of one-pot synthetic procedures from readily available starting materials is a continuous goal. A notable example is the synthesis of 5-functionalized oxazolidin-2-ones from chiral aziridines, which proceeds via regioselective ring-opening and subsequent intramolecular cyclization. bioorg.org Adapting such methodologies to incorporate the 1-phenylethyl moiety at the 5-position could offer a versatile and efficient entry to a range of functionalized analogues.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Organocatalytic Asymmetric Synthesis | Atom economy, reduced reliance on chiral pool | Development of specific catalysts for the 5-(1-phenylethyl) scaffold |

| Biocatalysis | High enantioselectivity, mild reaction conditions, sustainability | Screening and engineering of enzymes for substrate specificity |

| One-Pot Procedures from Aziridines | High efficiency, access to functionalized derivatives | Optimization of reaction conditions for the 1-phenylethyl substrate |

Exploration of Unconventional Reaction Pathways and Transformations

The workhorse applications of this compound have traditionally been in enolate alkylations and aldol (B89426) reactions. wikipedia.org However, future research should delve into less conventional transformations to broaden the synthetic utility of this auxiliary.

An intriguing and underexplored area is the use of the oxazolidinone ring as an electrophile . Research has shown that N-arylsulfonyl derivatives of oxazolidinones can undergo intramolecular cyclization with carbanions, demonstrating that the carbamate (B1207046) carbonyl can indeed be reactive towards nucleophiles. This opens up possibilities for novel ring-opening and rearrangement reactions, leading to the synthesis of other heterocyclic structures.

The application of N-acylated 5-(1-Phenylethyl)oxazolidin-2-ones in multicomponent reactions (MCRs) is another promising frontier. researchgate.net MCRs offer a rapid and efficient way to build molecular complexity in a single step. Investigating the participation of this chiral auxiliary in known MCRs or designing new ones around it could lead to the stereoselective synthesis of complex and diverse molecular scaffolds.

Furthermore, the involvement of this chiral auxiliary in cascade reactions presents an opportunity for elegant and efficient synthesis. For example, an intramolecular thio-Michael/aldol cyclization cascade has been demonstrated with sulfur-based chiral auxiliaries, suggesting that similar complex transformations could be designed for their oxazolidinone counterparts. scielo.org.mx

Expansion of Synthetic Applications in Emerging Areas of Organic Chemistry

To maintain its relevance, the application of this compound must extend to emerging and rapidly developing fields of organic synthesis.

Photoredox catalysis offers a wealth of new reaction pathways driven by visible light. The integration of chiral auxiliaries like this compound into photoredox-mediated transformations could enable novel asymmetric C-C and C-X bond formations that are not accessible through traditional thermal methods.

Similarly, the field of C-H activation provides a powerful strategy for direct functionalization of otherwise inert bonds. The development of methods where the this compound auxiliary directs the stereoselective C-H functionalization of a tethered substrate would be a significant advance, offering a more atom- and step-economical approach to complex molecule synthesis.

The use of this auxiliary in the synthesis of biologically active natural products and pharmaceuticals will undoubtedly continue, with an emphasis on more complex and challenging targets. Its reliability in establishing key stereocenters makes it an invaluable tool in total synthesis endeavors. nih.gov

| Emerging Area | Potential Application of this compound |

| Photoredox Catalysis | Asymmetric radical reactions, novel bond formations |

| C-H Activation | Directed, stereoselective functionalization of C-H bonds |

| Total Synthesis | Stereocontrolled synthesis of complex natural products and APIs |

Advanced Mechanistic Insights through Combined Experimental and Computational Approaches

A deeper understanding of the factors governing the high stereoselectivity of reactions involving this compound is crucial for its rational application and the design of improved auxiliaries. While the steric directing effect of the phenylethyl group is generally accepted, a more nuanced picture can be obtained through a combination of experimental and computational methods.

Computational studies , such as Density Functional Theory (DFT) calculations, can provide detailed insights into the transition state geometries of reactions. chinesechemsoc.org By modeling the transition states of, for example, enolate alkylation or aldol reactions, researchers can precisely map the energetic differences that lead to the observed diastereoselectivity. This can help to elucidate the subtle interplay of steric and electronic effects.

These computational models can be validated and refined through detailed experimental studies . This includes kinetic analyses of reactions under various conditions and the use of advanced spectroscopic techniques (e.g., variable-temperature NMR) to probe the structure of reaction intermediates. The chiral separation of oxazolidinone analogs by methods like capillary electrophoresis can also provide valuable data on the interactions governing stereorecognition. nih.gov

A comprehensive understanding of the operative mechanistic pathways, such as the role of chelation versus dipole minimization in controlling stereoselectivity, will empower chemists to predict outcomes with greater accuracy and to rationally design new experiments. thieme-connect.com

Tailored Design of Oxazolidinone Scaffolds for Specific Stereochemical Control Objectives

The future of chiral auxiliaries lies in the ability to fine-tune their structure to achieve specific synthetic goals. The this compound scaffold is an excellent platform for such modifications.

One successful example of this approach is the development of the "SuperQuat" family of auxiliaries , which incorporate geminal dimethyl substitution at the C5 position. rsc.org This modification induces a conformational bias that can lead to superior diastereofacial selectivity in certain reactions compared to the original Evans auxiliaries. rsc.org Similar systematic modifications to the 5-(1-phenylethyl) variant could be explored.

Another strategy is the synthesis of polymer-supported or otherwise immobilized versions of the auxiliary. This would facilitate its recovery and recycling, a key consideration for large-scale synthesis and green chemistry.

Furthermore, the synthesis of analogues with different electronic properties on the phenyl ring or with alternative bulky groups at the C5 position could be used to modulate the stereodirecting ability of the auxiliary. The synthesis of 4-substituted 5,5-diethyl oxazolidin-2-ones has already been reported as a potential avenue for new, effective chiral auxiliaries. nih.gov This tailored design will allow for the optimization of the auxiliary for specific classes of reactions or for achieving non-canonical stereochemical outcomes.

| Modified Scaffold | Design Rationale | Potential Advantage |

| "SuperQuat" Analogues | Increased conformational rigidity | Enhanced diastereofacial selectivity |

| Polymer-Supported Auxiliaries | Ease of separation | Improved recyclability and cost-effectiveness |

| Electronically Modified Analogues | Tuning of Lewis basicity/acidity | Fine-tuning of reactivity and selectivity |

| 5,5-Dialkyl Substituted Analogues | Increased steric bulk | Enhanced stereodifferentiation |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5-(1-Phenylethyl)oxazolidin-2-one under ultrasonic conditions?

- Methodological Answer : Ultrasonic-assisted synthesis improves reaction efficiency by enhancing mass transfer and reducing reaction time. Key parameters include:

- Catalyst System : Use CuI (10 mol%) and (±)-trans-1,2-diaminocyclohexane as ligands in dry 1,4-dioxane under nitrogen .

- Temperature and Time : Irradiate at room temperature for 2–3 hours in an ultrasonic bath .

- Workup : Quench with ethyl acetate, filter through Celite, and purify via silica gel chromatography (100–200 mesh) .

Q. How can researchers optimize purification techniques for oxazolidinone derivatives using column chromatography?

- Methodological Answer :

- Solvent System : Use gradient elution with n-hexane:ethyl acetate (7:3) for intermediates like 5-(chloromethyl)-oxazolidin-2-one .

- Column Selection : Silica gel (100–200 mesh) ensures efficient separation of chalcone hybrids .

- Monitoring : TLC with UV detection at 254 nm to track elution progress .

Q. What spectroscopic methods are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Analysis : Use ¹H and ¹³C NMR to confirm substituent positions. For example, δ~5.60 ppm (NH stretch) and δ~159.12 ppm (C=O) in CDCl₃ .

- IR Spectroscopy : Identify key functional groups (e.g., 1749 cm⁻¹ for C=O, 714 cm⁻¹ for C-Cl) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ at m/z 136.12 for intermediates) .

Advanced Research Questions

Q. How do structural modifications at the 5-position of the oxazolidinone ring influence biological activity?

- Methodological Answer :

- SAR Studies : Introduce substituents like hydroxymethyl or fluorophenyl groups to enhance antimicrobial or antibacterial activity. Compare with linezolid’s 5-acetamidomethyl group, which improves binding to ribosomal targets .

- Functional Group Impact : Hydroxymethyl derivatives (e.g., CAS 444335-16-4) show increased solubility but may require protective groups (e.g., tert-butyl dimethylsilyl) during synthesis to prevent premature oxidation .

Q. What catalytic systems are effective in asymmetric synthesis involving this compound?

- Methodological Answer :

- Chiral Auxiliaries : Use (4S,5R)-configured oxazolidinones with perfluorinated side chains to induce asymmetry in aldol reactions .

- Hydrogenation Catalysts : Pd/C under H₂ atmosphere for selective reduction of fused oxazine-oxazole derivatives .

- Immobilized Catalysts : Polystyrene-supported Zn²⁺ complexes for CO₂ copolymerization with epoxides, enhancing recyclability .

Q. What strategies address contradictions in NMR data when analyzing substituted oxazolidinones?

- Methodological Answer :

- Dynamic Effects : Account for rotameric splitting in ¹H NMR (e.g., δ~3.536–3.787 ppm for chloromethyl protons) by analyzing variable-temperature NMR .

- Crystallography : Resolve ambiguities in stereochemistry via X-ray diffraction, as demonstrated for hemiaminal-fused oxazine-oxazole structures .

- Computational Validation : Compare experimental ¹³C shifts with DFT-calculated values to confirm assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.